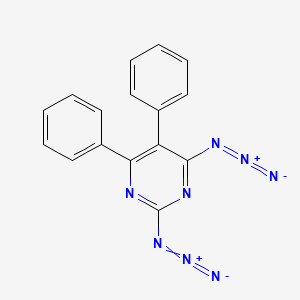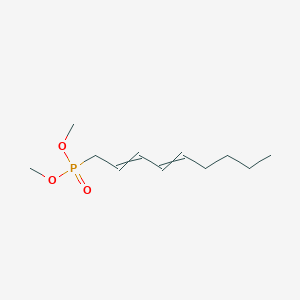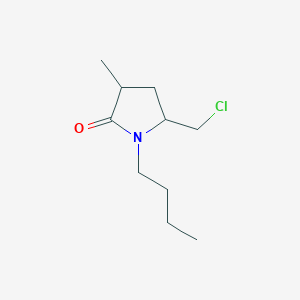
Pyrimidine, 2,4-diazido-5,6-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine, 2,4-diazido-5,6-diphenyl- is a heterocyclic aromatic organic compound that contains a pyrimidine ring substituted with azido groups at positions 2 and 4, and phenyl groups at positions 5 and 6
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 2,4-diazido-5,6-diphenyl- typically involves the introduction of azido groups to a pyrimidine core. One common method is the nucleophilic substitution reaction where a halogenated pyrimidine derivative reacts with sodium azide. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrimidine, 2,4-diazido-5,6-diphenyl- can undergo various chemical reactions, including:
Substitution Reactions: The azido groups can be replaced by other nucleophiles under appropriate conditions.
Cycloaddition Reactions: The azido groups can participate in cycloaddition reactions, forming triazoles.
Reduction Reactions: The azido groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Sodium azide in DMF at elevated temperatures.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Cycloaddition: Triazole derivatives.
Reduction: Amino-substituted pyrimidines.
Applications De Recherche Scientifique
Pyrimidine, 2,4-diazido-5,6-diphenyl- has several applications in scientific research:
Materials Science: Used in the synthesis of advanced materials with unique electronic and photophysical properties.
Medicinal Chemistry: Potential precursor for the synthesis of biologically active compounds, including antiviral and anticancer agents.
Chemical Biology: Utilized in the study of azide-alkyne cycloaddition reactions, which are important in bioconjugation techniques.
Mécanisme D'action
The mechanism of action of Pyrimidine, 2,4-diazido-5,6-diphenyl- in biological systems is not well-characterized. the azido groups can undergo bioorthogonal reactions, making this compound useful in labeling and tracking biomolecules in living systems. The phenyl groups may also contribute to the compound’s interaction with biological targets through π-π stacking and hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Diamino-5-phenyl-6-ethylpyrimidine: Contains amino groups instead of azido groups.
Pyrazolo[3,4-d]pyrimidine: A fused pyrimidine derivative with different substitution patterns.
Pyrido[2,3-d]pyrimidine: Another fused pyrimidine with distinct biological activities.
Uniqueness
Pyrimidine, 2,4-diazido-5,6-diphenyl- is unique due to the presence of azido groups, which impart distinct reactivity and potential for bioorthogonal chemistry. This sets it apart from other pyrimidine derivatives that may not have such versatile functional groups.
Propriétés
Numéro CAS |
651315-88-7 |
|---|---|
Formule moléculaire |
C16H10N8 |
Poids moléculaire |
314.30 g/mol |
Nom IUPAC |
2,4-diazido-5,6-diphenylpyrimidine |
InChI |
InChI=1S/C16H10N8/c17-23-21-15-13(11-7-3-1-4-8-11)14(12-9-5-2-6-10-12)19-16(20-15)22-24-18/h1-10H |
Clé InChI |
QIIHIWZZDWQFQD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(N=C(N=C2N=[N+]=[N-])N=[N+]=[N-])C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[4-(Decyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12609233.png)
![1,4-Naphthalenedione, 2-[(4-chlorophenyl)amino]-3-(phenylsulfinyl)-](/img/structure/B12609243.png)


![2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid](/img/structure/B12609250.png)

![3-[(2-Chlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B12609261.png)

![8,8'-[Butane-1,4-diylbis(oxy)]bis(2-methylquinoline)](/img/structure/B12609283.png)
![3-[4-(Benzyloxy)oxan-4-yl]-5-fluorophenol](/img/structure/B12609284.png)
![3-{5-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]pyridin-2-yl}benzonitrile](/img/structure/B12609286.png)


